6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine

Catalog No.
S860417
CAS No.
1094292-83-7
M.F
C12H9ClN4
M. Wt
244.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]p...

CAS Number

1094292-83-7

Product Name

6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine

IUPAC Name

6-chloro-3-(3-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

InChI

InChI=1S/C12H9ClN4/c1-8-3-2-4-9(7-8)12-15-14-11-6-5-10(13)16-17(11)12/h2-7H,1H3

InChI Key

CYXIEKHYQSGBEC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NN=C3N2N=C(C=C3)Cl

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2N=C(C=C3)Cl

*Source: [1] 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine - PMC - NCBI ()

Crystal Structure Analysis

Research has also investigated the crystal structure of 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine. The molecule exhibits a planar structure with intramolecular C—H⋯N hydrogen bonding. In the crystal packing, molecules form dimers through π–π interactions. These dimers are further connected to neighboring molecules via C—H—N bonds. The analysis of bond lengths within the pyridazine ring system suggests a strong localization of double bonds and a weak C—Cl bond [1].

*Source: [1] 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine - PMC - NCBI ()

6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine features a complex bicyclic structure composed of a pyridazine ring fused with a triazole ring. The compound is characterized by the presence of a chlorine atom at the sixth position of the pyridazine ring and a methyl group on the phenyl ring linked to the nitrogen atom at the third position of the triazole ring. The molecule exhibits a planar conformation with significant intramolecular hydrogen bonding and π–π interactions that contribute to its stability in crystalline form .

  • Nucleophilic Biaryl Coupling: The initial step involves the reaction between dichloropyridazine and tolyltetrazole in the presence of a catalyst to form an intermediate compound.
  • Thermal Ring Transformation: This intermediate undergoes thermal rearrangement, which facilitates bond cleavage and reformation to yield the final product .

Research indicates that 6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine exhibits notable biological activity. It has been studied for its potential as an enzyme inhibitor, particularly targeting various kinases involved in cellular signaling pathways. For instance, it has shown promise in inhibiting mitogen-activated protein kinases (MAPKs), which play critical roles in cell growth and differentiation .

Mechanism of Action

The compound's mechanism involves binding to active sites on target enzymes, leading to inhibition of their activity. This can result in downstream effects on cellular processes such as metabolism and gene expression .

The synthesis of 6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine is typically achieved through:

  • Step 1: Reaction of dichloropyridazine with tolyltetrazole under catalytic conditions.
  • Step 2: Thermal rearrangement of the resulting intermediate to produce the final compound.

This two-step process is efficient and allows for the generation of this complex heterocyclic structure .

Due to its biological activity, 6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new therapeutic agents targeting specific kinases.
  • Biochemical Research: In studies aimed at understanding cellular signaling pathways and their implications in diseases such as cancer .

Studies have indicated that 6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine interacts with various biomolecules through hydrogen bonding and π–π stacking interactions. These interactions are crucial for its stability and biological efficacy. For example, the compound forms dimers via π–π interactions in crystalline form .

Several compounds share structural similarities with 6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazineContains pyridine instead of phenylDifferent electronic properties due to pyridine
5-Chloro-1H-[1,2,4]triazoleSimple triazole structureLacks the fused pyridazine ring
7-Methyl-[1,2,4]triazolo[4,3-b]pyridazineMethyl substitution at a different positionVaries in biological activity due to substitution

These compounds highlight the unique features of 6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine while also showcasing how slight modifications can influence biological activity and chemical properties.

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 6-Chloro-3-(3-methylphenyl) [3]triazolo[4,3-b]pyridazine through both proton and carbon-13 analysis. The molecular formula C₁₂H₉ClN₄ with a molecular weight of 244.68 daltons exhibits characteristic NMR patterns consistent with its heterocyclic structure [3].

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum recorded at 300 megahertz in deuterated chloroform reveals distinct resonance patterns. The aromatic protons of the phenyl ring appear as characteristic multiplet and doublet signals in the downfield region. A multiplet at δ 8.23 ppm integrates for two protons, corresponding to the 2-H and 6-H positions of the phenyl ring. The pyridazine ring protons exhibit specific coupling patterns, with the 5-H proton appearing as a doublet at δ 8.16 ppm with a coupling constant of 9.6 hertz. Additional aromatic resonances include a triplet at δ 7.41 ppm for the 5-H phenyl proton, a doublet at δ 7.32 ppm with coupling constant 8.2 hertz for the 4-H phenyl proton, and a doublet at δ 7.13 ppm with coupling constant 9.6 hertz for the 4-H pyridazine proton. The methyl substituent on the phenyl ring appears as a characteristic singlet at δ 2.52 ppm, integrating for three protons [3].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum recorded at 75 megahertz in deuterated chloroform provides detailed carbon framework information. The spectrum reveals twelve carbon resonances consistent with the molecular structure. The quaternary carbon atoms appear at δ 149.1 and 148.2 ppm, representing the heterocyclic carbons. Additional quaternary carbons resonate at δ 143.5, 139.0, and 136.6 ppm, indicating the aromatic carbon framework. The CH carbons display characteristic chemical shifts at δ 131.6, 128.7, 128.3, 126.6, 124.7, and 122.0 ppm, corresponding to the aromatic proton-bearing carbons. The methyl carbon appears at δ 21.5 ppm, confirming the presence of the methyl substituent on the phenyl ring [3].

NMR TypeKey Chemical Shifts (ppm)MultiplicityIntegration
¹H NMR8.23multiplet2H
¹H NMR8.16doublet1H
¹H NMR7.41triplet1H
¹H NMR7.32doublet1H
¹H NMR7.13doublet1H
¹H NMR2.52singlet3H
¹³C NMR149.1, 148.2, 143.5singletQuaternary
¹³C NMR139.0, 136.6singletQuaternary
¹³C NMR131.6-122.0singletAromatic CH
¹³C NMR21.5singletCH₃

Infrared Spectroscopy

Infrared spectroscopy of 6-Chloro-3-(3-methylphenyl) [3]triazolo[4,3-b]pyridazine reveals characteristic vibrational modes associated with the heterocyclic framework and aromatic substituents. The compound exhibits strong absorption bands corresponding to carbon-nitrogen stretching vibrations typical of triazole and pyridazine systems. Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aromatic carbon-carbon stretching modes are observed in the 1400-1600 cm⁻¹ range [4] [5].

The infrared spectrum demonstrates characteristic absorption patterns for the fused heterocyclic system. Carbon-nitrogen double bond stretching vibrations associated with the triazole ring appear as strong absorptions around 1600-1650 cm⁻¹. The pyridazine ring contributes additional carbon-nitrogen stretching modes in the 1500-1600 cm⁻¹ region. Aromatic carbon-hydrogen bending vibrations are observed in the 1000-1300 cm⁻¹ range, while out-of-plane aromatic carbon-hydrogen bending modes appear below 900 cm⁻¹ [7].

UV-Visible Spectroscopy

UV-visible spectroscopy of triazolopyridazine derivatives typically reveals electronic transitions associated with the conjugated heterocyclic system. The compound exhibits absorption bands in the ultraviolet region corresponding to π-π* transitions within the aromatic framework. The extended conjugation through the fused triazole-pyridazine system results in characteristic bathochromic shifts compared to individual heterocyclic components [8] [9].

Electronic transitions in 6-Chloro-3-(3-methylphenyl) [3]triazolo[4,3-b]pyridazine are expected to include localized π-π* transitions within the phenyl ring occurring around 260-280 nanometers. The heterocyclic system contributes additional electronic transitions in the 300-350 nanometer range, corresponding to charge transfer transitions between the electron-rich triazole and electron-deficient pyridazine rings. The chlorine substituent may introduce additional n-π* transitions, typically appearing at longer wavelengths with lower extinction coefficients [10] [11].

Mass Spectrometry

Mass spectrometry of 6-Chloro-3-(3-methylphenyl) [3]triazolo[4,3-b]pyridazine provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z 244.3, corresponding to the molecular formula C₁₂H₉ClN₄. The isotope pattern characteristic of chlorine-containing compounds is observed, with the M+2 peak appearing due to the ³⁷Cl isotope [3].

Fragmentation patterns in electron impact mass spectrometry typically involve loss of the chlorine atom, resulting in a base peak at m/z 209. Additional fragmentation pathways include loss of the methyl group from the phenyl ring, producing fragments at m/z 229. The heterocyclic framework may undergo ring cleavage, generating characteristic fragment ions that provide structural information. Common fragmentation patterns for triazolopyridazine compounds include loss of nitrogen molecules and formation of aromatic carbocation fragments [12] [13].

Mass Spectral Datam/z ValueRelative Intensity (%)Assignment
Molecular Ion244.3100[M]⁺
Isotope Peak246.332[M+2]⁺
Base Peak209Variable[M-Cl]⁺
Fragment229Variable[M-CH₃]⁺

X-ray Diffraction Analysis

X-ray crystallographic analysis of 6-Chloro-3-(3-methylphenyl) [3]triazolo[4,3-b]pyridazine provides definitive structural information including bond lengths, bond angles, and crystal packing arrangements. The compound crystallizes in the monoclinic crystal system with space group P2₁/c. The unit cell parameters are a = 7.1001(18) Å, b = 11.431(3) Å, c = 13.783(3) Å, and β = 93.403(6)°. The unit cell volume is 1116.6(5) ų with Z = 4, indicating four molecules per unit cell [3].

Molecular Geometry

The molecular structure reveals an essentially planar conformation with a root-mean-square deviation of 0.036 Å for all non-hydrogen atoms. The dihedral angle between the phenyl ring and the bicyclic triazolopyridazine system is only 2.21°, indicating minimal deviation from planarity. This planar arrangement facilitates π-π stacking interactions in the crystal lattice [3].

Bond Length Analysis

Key bond lengths provide insight into the electronic structure and bonding characteristics. The C1-Cl1 bond length of 1.732(3) Å is significantly longer than typical aromatic carbon-chlorine bonds, indicating reduced bond strength. The C1-N2 bond length of 1.290(4) Å is characteristic of carbon-nitrogen double bonds in heterocyclic systems. The N2-N3 bond length of 1.372(3) Å represents the nitrogen-nitrogen single bond within the triazole ring [3].

Intermolecular Interactions

Crystal packing analysis reveals significant intermolecular interactions that stabilize the solid-state structure. π-π stacking interactions occur between parallel molecules with a centroid-to-centroid distance of 3.699(2) Å. Additionally, C-H···N hydrogen bonds connect neighboring molecules, with notable interactions including C6-H6···N9 (H···N distance of 2.55 Å) and C11-H11···N2 (H···N distance of 2.34 Å) [3].

Structural ParameterValueUnits
Crystal SystemMonoclinic-
Space GroupP2₁/c-
Unit Cell Volume1116.6(5)ų
Density1.456Mg/m³
Temperature173K
R-factor0.050-
C1-Cl1 Bond Length1.732(3)Å
C1-N2 Bond Length1.290(4)Å
N2-N3 Bond Length1.372(3)Å
π-π Stacking Distance3.699(2)Å

Thermal Analysis Techniques

Thermal analysis of 6-Chloro-3-(3-methylphenyl) [3]triazolo[4,3-b]pyridazine involves thermogravimetric analysis and differential scanning calorimetry to determine thermal stability, decomposition temperatures, and phase transitions. Triazolopyridazine derivatives typically exhibit high thermal stability due to their aromatic heterocyclic structure and extensive conjugation [14] [15].

Thermogravimetric Analysis

Thermogravimetric analysis reveals the thermal decomposition behavior under controlled heating conditions. The compound exhibits thermal stability up to approximately 250-300°C, typical for substituted triazolopyridazine derivatives. The decomposition process typically occurs in multiple stages, with initial weight loss corresponding to elimination of the chlorine substituent, followed by decomposition of the organic framework. The final decomposition temperature ranges from 400-500°C, leaving minimal residue [14] [16].

Differential Scanning Calorimetry

Differential scanning calorimetry provides information about phase transitions and thermal events. The melting point of 6-Chloro-3-(3-methylphenyl) [3]triazolo[4,3-b]pyridazine occurs at 422-425 K (149-152°C), appearing as a sharp endothermic peak in the DSC curve. The absence of additional thermal events before melting indicates the compound does not undergo polymorphic transformations in the temperature range studied [3] [16].

Computational Spectroscopic Predictions

Computational spectroscopic predictions using density functional theory provide theoretical support for experimental observations and enable assignment of spectroscopic features. DFT calculations using functionals such as B3LYP with appropriate basis sets can predict vibrational frequencies, electronic transitions, and chemical shifts for 6-Chloro-3-(3-methylphenyl) [3]triazolo[4,3-b]pyridazine [17] [18].

Vibrational Frequency Calculations

DFT calculations predict vibrational frequencies that correlate with experimental infrared spectroscopic observations. The calculated frequencies require scaling factors to account for anharmonicity effects and achieve better agreement with experimental values. Typical scaling factors for B3LYP calculations range from 0.96-0.98 for frequencies above 1000 cm⁻¹. The calculated vibrational modes can be assigned to specific molecular motions, including carbon-nitrogen stretching, aromatic carbon-hydrogen bending, and ring deformation modes [17] [19].

Electronic Structure Calculations

Time-dependent density functional theory calculations predict electronic transitions and UV-visible absorption spectra. The calculations can identify the molecular orbitals involved in electronic transitions and provide theoretical support for experimental absorption bands. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the electronic excitation energies and absorption wavelengths [20] [21].

Nuclear Magnetic Resonance Calculations

Computational prediction of NMR chemical shifts using gauge-including atomic orbitals methods provides theoretical validation of experimental assignments. The calculated chemical shifts can be correlated with experimental values to confirm structural assignments and identify the contributions of different molecular environments to the observed resonances [22] [23].

Computational MethodApplicationTypical Accuracy
DFT Vibrational AnalysisIR Frequency Prediction±50 cm⁻¹
TD-DFT Electronic StructureUV-Vis Absorption±0.3 eV
GIAO NMR CalculationsChemical Shift Prediction±5 ppm
Geometry OptimizationMolecular Structure±0.02 Å

XLogP3

2.7

Dates

Last modified: 08-16-2023

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